molecular formula C45H29F3NO5PS B8203695 1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide

Cat. No.: B8203695
M. Wt: 783.7 g/mol
InChI Key: IWXUTQZPURDASF-UHFFFAOYSA-N
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Description

The compound (11bR)-N-(2,6-Di([1,1’-biphenyl]-4-yl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes biphenyl groups, a dioxaphosphepin ring, and a trifluoromethanesulfonamide group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the dioxaphosphepin ring allows for potential oxidation reactions.

    Reduction: The biphenyl groups can participate in reduction reactions under appropriate conditions.

    Substitution: The trifluoromethanesulfonamide group can be involved in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent choice, depend on the desired reaction pathway.

Major Products

The major products formed from these reactions vary based on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives of the dioxaphosphepin ring, while reduction could lead to reduced biphenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological molecules can be explored. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug discovery studies.

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which (11bR)-N-(2,6-Di([1,1’-biphenyl]-4-yl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide exerts its effects depends on its interactions with molecular targets. The biphenyl groups and the dioxaphosphepin ring may allow the compound to bind to specific proteins or enzymes, modulating their activity. The trifluoromethanesulfonamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives, dioxaphosphepin-containing molecules, and trifluoromethanesulfonamide-substituted compounds. Examples include:

    Biphenyl derivatives: Compounds with similar biphenyl groups but different functional groups.

    Dioxaphosphepin-containing molecules: Compounds with the dioxaphosphepin ring but different substituents.

    Trifluoromethanesulfonamide-substituted compounds: Molecules with the trifluoromethanesulfonamide group but different core structures.

Uniqueness

The uniqueness of (11bR)-N-(2,6-Di([1,1’-biphenyl]-4-yl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide lies in its combination of structural features. The presence of biphenyl groups, a dioxaphosphepin ring, and a trifluoromethanesulfonamide group in a single molecule makes it distinct from other compounds with similar individual features.

Properties

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H29F3NO5PS/c46-45(47,48)56(51,52)49-55(50)53-43-39(33-23-19-31(20-24-33)29-11-3-1-4-12-29)27-35-15-7-9-17-37(35)41(43)42-38-18-10-8-16-36(38)28-40(44(42)54-55)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28H,(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXUTQZPURDASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=C(C=C8)C9=CC=CC=C9)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H29F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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